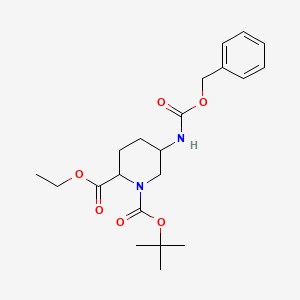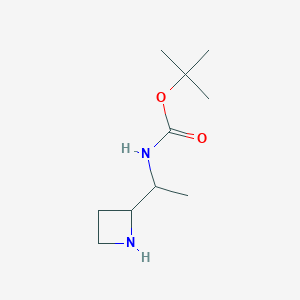
1-(Azetidin-2-yl)-N-Boc-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-2-yl)-N-Boc-ethanamine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-2-yl)-N-Boc-ethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of Boc Group: The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by coupling the azetidine ring with ethanamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(Azetidin-2-yl)-N-Boc-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Azetidin-2-yl)-N-Boc-ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-(Azetidin-2-yl)-N-Boc-ethanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during these interactions, ensuring the compound reaches its target site without undergoing premature reactions.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
N-Boc-azetidine: Similar in structure but lacks the ethanamine moiety.
Azetidin-2-one: A β-lactam compound with significant biological activity.
Uniqueness
1-(Azetidin-2-yl)-N-Boc-ethanamine is unique due to the presence of both the azetidine ring and the Boc-protected ethanamine moiety
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
InChIキー |
ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCN1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


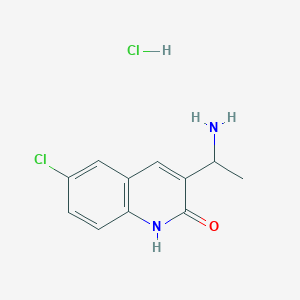
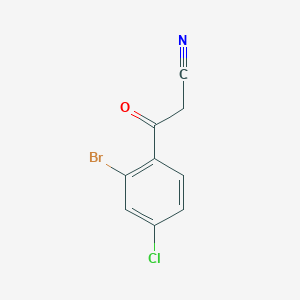

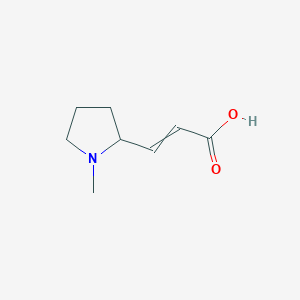

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)

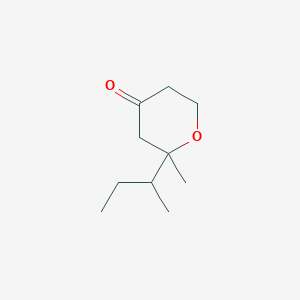

![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)

